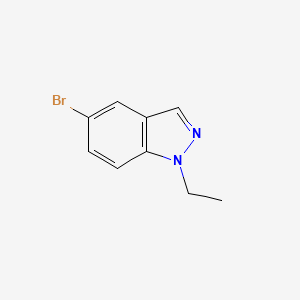
5-ブロモ-1-エチル-1H-インダゾール
説明
5-Bromo-1-ethyl-1H-indazole (BEI) is an organic compound belonging to the family of indazole derivatives. It is a white solid with a molar mass of 231.12 g/mol and a melting point of 203–204 °C. BEI is a versatile compound with various applications in the fields of medicinal chemistry, organic synthesis, and biochemistry. It is used in the synthesis of various biologically active compounds such as indazole-3-carboxamides and indazole-3-carboxamides. BEI is also used as a starting material for the preparation of several heterocyclic compounds.
科学的研究の応用
化学合成
5-ブロモ-1H-インダゾールは、様々なインダゾール誘導体の合成における有用な化学中間体です . この化合物は、様々な官能基を持つ幅広い化合物の合成に使用することができ、その後、様々な生物学的活性の評価を行うことができます .
創薬
5-ブロモ-1H-インダゾールに基づくものを含むインダゾール誘導体は、創薬における重要な骨格です . これらの化合物は、抗炎症、抗不整脈、抗腫瘍、抗真菌、抗菌、抗HIV活性など、幅広い薬理活性を有することが判明しています .
抗がん研究
5-ブロモ-1H-インダゾールから合成できるN-フェニル-1H-インダゾール-1-カルボキサミドの一部は、様々な腫瘍細胞株に対して有望なin vitro抗増殖活性を示しています . これは、新しい抗がん剤開発における潜在的な用途を示唆しています。
抗菌研究
4-ブロモ-1H-インダゾール誘導体の一連の新規化合物が、細菌の必須細胞分裂タンパク質であるフィラメント温度感受性タンパク質Z(FtsZ)の潜在的な阻害剤として開発されました . これらの化合物は、グラム陽性菌とグラム陰性菌の様々な表現型に対して抗菌活性を示しています .
抗真菌研究
インダゾール誘導体は、抗真菌活性も有することが判明しています . したがって、5-ブロモ-1H-インダゾールは、新規抗真菌剤の合成に潜在的に使用できます。
抗不整脈研究
インダゾール誘導体は、抗不整脈活性を示しています . したがって、5-ブロモ-1H-インダゾールは、新しい抗不整脈薬の開発に使用できます。
作用機序
Target of Action
It’s worth noting that indazole derivatives, which include 5-bromo-1-ethyl-1h-indazole, have been found to interact with a variety of biological targets . For instance, some indazole derivatives have been reported to inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some indazole derivatives can inhibit enzymatic activities, leading to changes in biochemical pathways .
Biochemical Pathways
For instance, some indazole derivatives can inhibit the oxidation of arachidonic acid, a key process in the inflammatory response .
Result of Action
Indazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
生化学分析
Biochemical Properties
5-Bromo-1-ethyl-1H-indazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting biochemical pathways. For instance, it can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 5-bromo-1-ethyl-1H-indazole and these enzymes can lead to the inhibition of enzyme activity, thereby altering the metabolic processes within the cell .
Cellular Effects
The effects of 5-bromo-1-ethyl-1H-indazole on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 5-bromo-1-ethyl-1H-indazole can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, leading to changes in cellular growth and division .
Molecular Mechanism
At the molecular level, 5-bromo-1-ethyl-1H-indazole exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, 5-bromo-1-ethyl-1H-indazole can inhibit the activity of kinases, which are enzymes that play a critical role in phosphorylation processes. This inhibition can result in altered phosphorylation states of proteins, thereby affecting downstream signaling pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-1-ethyl-1H-indazole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 5-bromo-1-ethyl-1H-indazole is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-bromo-1-ethyl-1H-indazole vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, 5-bromo-1-ethyl-1H-indazole can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which adverse effects become prominent .
Metabolic Pathways
5-Bromo-1-ethyl-1H-indazole is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites within the cell. These changes can have significant implications for cellular function and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 5-bromo-1-ethyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ABC transporters. Once inside the cell, 5-bromo-1-ethyl-1H-indazole can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-bromo-1-ethyl-1H-indazole is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 5-bromo-1-ethyl-1H-indazole can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound within the cell can determine its biological effects and therapeutic potential .
特性
IUPAC Name |
5-bromo-1-ethylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKHKDBOSJPQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626444 | |
| Record name | 5-Bromo-1-ethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-96-2 | |
| Record name | 5-Bromo-1-ethyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590417-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-ethyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


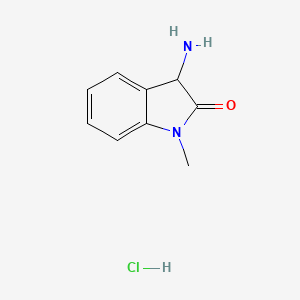
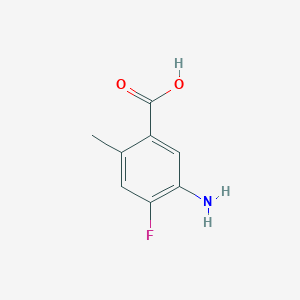


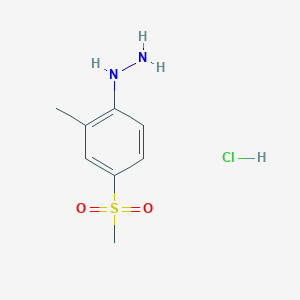

![[2,3'-Bipyridine]-4-carboxylic acid](/img/structure/B1290118.png)
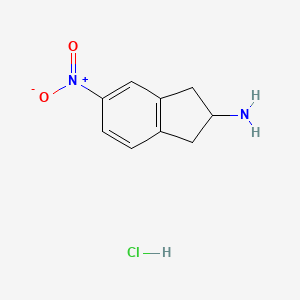
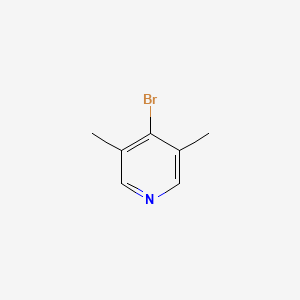

![Amino-(5-bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1290131.png)

